molecular formula C10H14N2O B2995933 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one CAS No. 1339022-90-0

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one

Cat. No.: B2995933
CAS No.: 1339022-90-0
M. Wt: 178.235
InChI Key: XVBZZYMFVCZEDJ-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one is a chemical compound with the molecular formula C10H14N2O. It is a member of the pyrazole family, which is known for its diverse pharmacological properties. This compound has a molecular weight of 178.23 g/mol and is often used in various scientific research applications due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one typically involves the reaction of a substituted aniline with triethylamine in the presence of dichloromethane. The reaction is carried out under an ice-water bath, and chloroacetyl chloride is added dropwise to the mixture . This method ensures the formation of the desired pyrazole derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties.

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBZZYMFVCZEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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